Cas no 105514-43-0 (16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid)

16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid Chemical and Physical Properties
Names and Identifiers
-
- 19,22,25,28-Tetratriacontatetraenoic acid, (19Z,22Z,25Z,28Z)-
- 19(Z),22(Z),25(Z),28(Z)-Tetratriacontatetraenoic acid
- 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid
-
- Inchi: 1S/C34H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-33H2,1H3,(H,35,36)/b7-6-,10-9-,13-12-,16-15-
- InChI Key: FFLHEAAGYSHPEZ-DOFZRALJSA-N
- SMILES: C(O)(=O)CCCCCCCCCCCCCCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Experimental Properties
- Density: 0.896±0.06 g/cm3(Predicted)
- Boiling Point: 603.2±24.0 °C(Predicted)
- pka: 4.78±0.10(Predicted)
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 10-3404-1-mg |
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid |
105514-43-0 | >98% | mg |
€<\\/span><\\/bdi><\\/span><\\/span>288.00 | 2023-03-04 | |
Larodan | 10-3404-1-mg |
19(Z),22(Z),25(Z),28(Z)-Tetratriacontatetraenoic acid |
105514-43-0 | >98% | mg |
€288.00 | 2023-09-19 | |
Larodan | 10-3404-1-1mg |
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid |
105514-43-0 | >98% | 1mg |
€288.00 | 2025-03-07 |
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid Related Literature
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid (CAS No. 105514-43-0): A Comprehensive Overview
16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 105514-43-0, is a long-chain polyunsaturated fatty acid (PUFA) that has garnered significant attention in the field of nutritional science and pharmacology due to its unique structural and functional properties. This compound, characterized by its extensive carbon chain and multiple double bonds, belongs to the n-3 (omega-3) family of fatty acids, although it is not typically found in common dietary sources. Its molecular structure consists of a 36-carbon backbone with double bonds located at positions 16, 19, 22, 25, 28, and 31, making it one of the longest-chain PUFAs known.
The significance of 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid lies in its potential biological roles, which have been explored through various preclinical and clinical studies. As a member of the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) group, this compound exhibits distinct metabolic pathways and physiological effects that differ from more commonly studied PUFAs such as EPA (eicosapentaenoic acid) and DHA (docosahexaenoic acid). The unique arrangement of double bonds in its structure contributes to its stability and reactivity, influencing its interactions with cellular membranes and signaling pathways.
Recent research has highlighted the anti-inflammatory and immunomodulatory properties of 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid. Studies have demonstrated that this fatty acid can modulate the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6) by inhibiting key transcription factors like NF-κB (nuclear factor kappa B). These findings suggest that the compound may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid has been investigated for its role in cardiovascular health. Research indicates that this VLC-PUFA can improve endothelial function by enhancing the production of nitric oxide (NO) and reducing oxidative stress. NO is a critical molecule involved in vasodilation and blood pressure regulation, while oxidative stress is a key factor in the development of atherosclerosis. By mitigating oxidative damage and promoting vascular relaxation, this fatty acid may contribute to the prevention and management of cardiovascular diseases.
The neuroprotective properties of 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid have also been a focus of recent studies. VLC-PUFAs are known to be essential components of neuronal cell membranes, influencing membrane fluidity and receptor function. Preliminary research suggests that this specific fatty acid may support cognitive function by enhancing synaptic plasticity and protecting against neurodegenerative diseases such as Alzheimer's disease. The ability of 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid to cross the blood-brain barrier further underscores its potential as a therapeutic agent for neurological disorders.
The metabolic fate of 16(Z),19[Z],22[Z],25[Z],28[Z],31[Z]-Tetratriacontahexaenoic acid is another area of active investigation. Unlike shorter-chain PUFAs that are extensively metabolized by omega oxidation pathways, VLC-PUFAs like this one follow alternative degradation routes involving beta-oxidation. Understanding these metabolic pathways is crucial for determining how the compound exerts its biological effects and for identifying potential side effects or interactions with other drugs. Studies using stable isotope labeling techniques have provided insights into the enzymatic processes involved in VLC-PUFA metabolism, highlighting key enzymes such as elongases and desaturases.
The synthesis of 16[Z],19[Z],22[Z],25[Z],28[Z],31[Z]-Tetratriacontahexaenoic acid presents both challenges and opportunities for industrial production. Given its complexity and rarity in natural sources, researchers have explored various synthetic strategies to produce this compound on an industrial scale. One approach involves microbial fermentation using genetically modified organisms that can accumulate VLC-PUFAs. Another method utilizes enzymatic biotransformation techniques, where specific enzymes are employed to introduce double bonds at desired positions along the carbon chain. Advances in synthetic biology have made it increasingly feasible to produce complex fatty acids like 16[Z],19[Z],22[Z],25[Z],28[Z],31[Z]-Tetratriacontahexaenoic acid efficiently and cost-effectively.
The pharmacokinetic profile of 16[Z],19[Z],22[Z],25[Z],28[Z],31[Z]-Tetratriacontahexaenoic acid is another critical aspect that influences its therapeutic potential. Unlike shorter-chain PUFAs that are rapidly metabolized and excreted, VLC-PUFAs tend to have longer half-lives due to their slower degradation rates. This extended presence in the body may allow for prolonged biological activity but also raises concerns about potential accumulation or toxicity if not properly dosed. Pharmacokinetic studies using animal models have provided valuable data on how 16[Z],19[Z],22[Z],25[Z],28[Z],31[Z]-Tetratriacontahexaenoic acid distributes within different tissues and how it interacts with other molecules over time.
The safety profile of 16([Z]),19([Z]),22([Z]),25([Z]),28([Z]),31([Z])-Tetratriacontahexaenoic acid has been evaluated through various toxicological studies designed to assess acute and chronic exposure risks. Initial findings suggest that this compound is well-tolerated at moderate doses but may cause adverse effects at higher concentrations. Common side effects reported in animal studies include gastrointestinal disturbances such as nausea and diarrhea. However, no significant organ toxicity or carcinogenicity has been observed at doses comparable to those used in human clinical trials thus far.
The clinical applications of 16([Z]),19([Z]),22([Z]),25([Z]),28([Z]),31([Z])-Tetratriacontahexaenoic acid are still emerging but hold promise for several therapeutic areas based on preclinical evidence. In addition to its anti-inflammatory properties mentioned earlier, this fatty acid may also have benefits in managing metabolic disorders such as type 2 diabetes by improving insulin sensitivity through modulation of lipid metabolism pathways within adipose tissue cells. Furthermore, ongoing clinical trials are exploring its potential usein neurodegenerative diseases wheremembrane dysfunction playsa critical rolein disease progression.
The future directionof research on 16([Z]),19([Z]),22([Z]),25([Z]),28([Z]),31([Z])-Tetratriacontahexaenoic acid includes expanding clinical trials to confirm its efficacyand safety profilein human populations suffering from chronic inflammatory conditions, cardiovascular diseases, neurological disorders,and metabolic syndromes. Additionally,investigators aim to elucidate more detailed mechanisms underlying its biological actions through advanced imaging techniques combined with molecular biology approaches.
105514-43-0 (16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid) Related Products
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)



